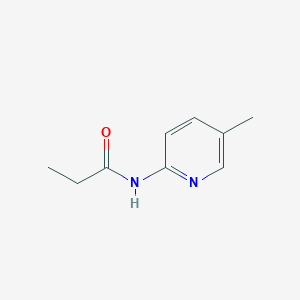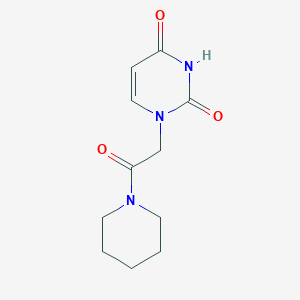![molecular formula C16H15N3O B7496432 N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7496432.png)
N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide, also known as PhIP, is a heterocyclic aromatic amine (HAA) found in cooked meat products. It is formed during the cooking process of meat, particularly when it is grilled, barbecued, or fried at high temperatures. PhIP is classified as a genotoxic carcinogen, which means that it has the potential to cause mutations in DNA that can lead to cancer.
Mécanisme D'action
N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide is metabolized in the liver by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and cause mutations. These mutations can lead to the development of cancer. N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide has also been shown to induce oxidative stress, inflammation, and DNA damage, which can contribute to its carcinogenic properties.
Biochemical and Physiological Effects:
N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide has been shown to affect various biochemical and physiological processes in the body. It has been shown to alter the expression of genes involved in cell growth, proliferation, and apoptosis. N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide has also been shown to induce DNA damage and oxidative stress, which can lead to cellular dysfunction and death.
Avantages Et Limitations Des Expériences En Laboratoire
N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide is a useful tool for studying the mechanisms of carcinogenesis. It can be used to investigate the effects of genotoxic carcinogens on DNA damage, mutation, and cancer development. However, N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide has limitations in terms of its specificity and selectivity for certain organs and tissues. It may also have variable effects depending on the dose, route of exposure, and individual susceptibility.
Orientations Futures
There are several areas of future research that could further our understanding of N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide and its effects on human health. These include:
1. Investigation of the molecular mechanisms underlying N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide-induced carcinogenesis.
2. Development of biomarkers for assessing N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide exposure and its effects on DNA damage and mutation.
3. Evaluation of the role of genetic and environmental factors in modulating the carcinogenic effects of N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide.
4. Identification of novel preventive and therapeutic strategies for reducing the risk of N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide-induced cancer.
5. Assessment of the safety and efficacy of dietary interventions, such as the consumption of antioxidant-rich foods, in reducing the carcinogenic effects of N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide.
Conclusion:
In conclusion, N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide is a genotoxic carcinogen found in cooked meat products that has been extensively studied for its carcinogenic properties. N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide induces DNA damage, mutations, and cancer development through various molecular mechanisms. Future research is needed to further our understanding of N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide and its effects on human health, and to identify novel preventive and therapeutic strategies for reducing the risk of N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide-induced cancer.
Méthodes De Synthèse
N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide can be synthesized in the laboratory by reacting 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine with N,N-dimethylformamide dimethyl acetal. The reaction takes place in the presence of an acid catalyst and yields N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide as a yellow crystalline solid.
Applications De Recherche Scientifique
N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide has been extensively studied for its carcinogenic properties. It has been shown to induce tumors in various organs, including the colon, liver, and prostate, in animal models. N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide is also considered to be a human carcinogen based on epidemiological studies that have linked its consumption to an increased risk of colorectal, breast, and prostate cancers.
Propriétés
IUPAC Name |
N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-12-7-6-10-15-17-14(11-19(12)15)16(20)18(2)13-8-4-3-5-9-13/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOOGHMBPCWFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Methylsulfonyl-1,4-diazepan-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B7496351.png)
![1-[(1-Benzyltetrazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B7496365.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-oxochromen-7-yl)oxyacetamide](/img/structure/B7496376.png)

![N-[2-(cyclohexen-1-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7496389.png)
![Methyl 3-[(5-chlorofuran-2-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7496397.png)
![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide](/img/structure/B7496399.png)





![N-[3-(methanesulfonamido)-4-methoxyphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7496429.png)
![N-[2-(4-propylphenoxy)ethyl]nonanamide](/img/structure/B7496444.png)